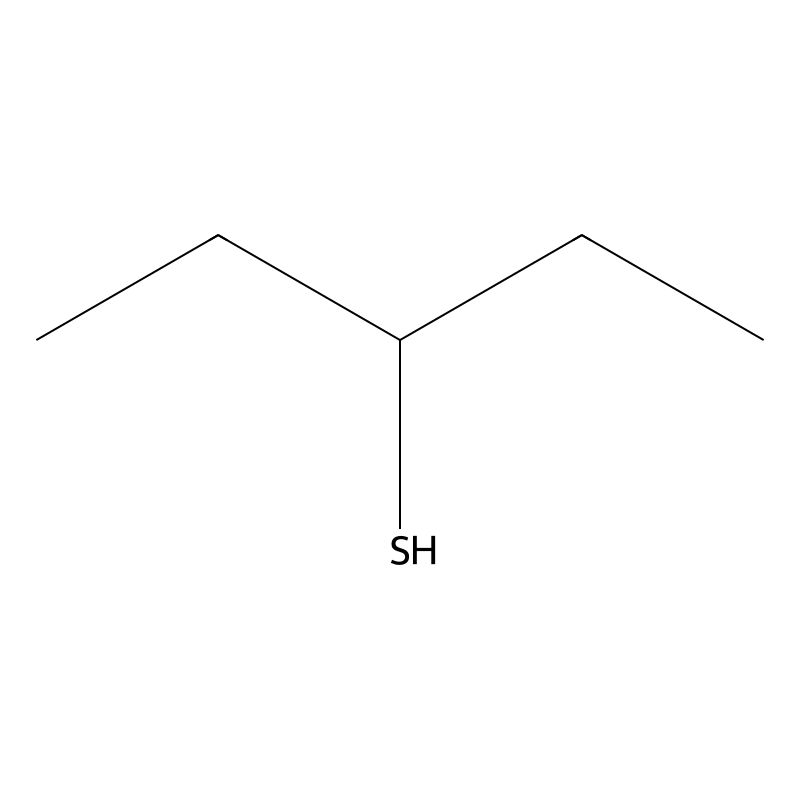

Pentane-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Pentane-3-thiol (CAS 616-31-9), also known as 3-pentanethiol or 1-ethylpropyl mercaptan, is a highly volatile, symmetrical secondary aliphatic thiol characterized by a central sulfhydryl group flanked by two ethyl chains. With a molecular weight of 104.22 g/mol and a relatively low boiling point of approximately 105 °C, it serves as a critical sterically hindered building block in organic synthesis, a specialized capping agent in surface chemistry, and a high-impact aroma compound in the food industry. Its secondary thiol structure inherently provides distinct reaction kinetics, oxidative stability, and receptor-binding properties compared to its linear counterparts, making it a highly specific procurement choice for applications requiring precise steric control, specific evaporation rates, or targeted organoleptic profiles [1].

Substituting Pentane-3-thiol with its structural isomers, such as the primary 1-pentanethiol or the asymmetrical 2-pentanethiol, fundamentally alters process chemistry and formulation outcomes. The steric bulk of the two ethyl groups adjacent to the sulfhydryl group in Pentane-3-thiol impedes rapid disulfide formation and slows nucleophilic attack, offering superior oxidative stability in formulation compared to unhindered primary thiols [1]. In surface engineering, this same steric hindrance prevents the dense, crystalline-like packing seen with linear alkanethiols, resulting in monolayers with higher molecular mobility and different electrochemical barrier properties [2]. Furthermore, in flavor and fragrance procurement, substitution is impossible; the shift from a primary to a secondary carbon attachment drastically changes the olfactory receptor response from putrid and cabbage-like (1-pentanethiol) to highly desirable savory and roasted notes [3].

Thermal Processing and Volatility Profile

The position of the thiol group significantly impacts the intermolecular forces and resulting volatility of pentanethiol isomers. Pentane-3-thiol exhibits a boiling point of 105.0 °C, whereas the linear primary isomer, 1-pentanethiol, boils at 126.2 °C [1]. This 21.2 °C difference fundamentally alters the evaporation rate and vapor pressure (35 mmHg at 25 °C for Pentane-3-thiol). In industrial processes such as chemical vapor deposition (CVD) or volatile formulation, Pentane-3-thiol requires significantly less thermal energy to vaporize, ensuring a higher headspace concentration at lower temperatures.

| Evidence Dimension | Boiling Point |

| Target Compound Data | 105.0 °C |

| Comparator Or Baseline | 126.2 °C (1-Pentanethiol) |

| Quantified Difference | 21.2 °C lower boiling point |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Drives selection for processes requiring higher volatility, faster evaporation rates, or specific headspace concentrations in gas-phase applications without excessive heating.

Monolayer Packing Density and Steric Spacing

When used as a capping agent on metal substrates (such as gold or nickel), the structural geometry of the thiol dictates the monolayer's properties. Linear thiols like 1-pentanethiol form tightly packed, highly ordered crystalline-like barrier layers due to strong intermolecular van der Waals forces. In contrast, the symmetrical alpha-branching of Pentane-3-thiol creates steric hindrance, resulting in a less densely packed self-assembled monolayer (SAM) with a larger molecular footprint and increased molecular mobility[1]. This prevents absolute electrochemical blocking, allowing for controlled permeability.

| Evidence Dimension | Monolayer Packing Density |

| Target Compound Data | Sterically hindered, lower density packing with increased mobility |

| Comparator Or Baseline | Tightly packed, highly ordered crystalline barrier (1-Pentanethiol) |

| Quantified Difference | Reduced intermolecular van der Waals cohesion and larger footprint per molecule |

| Conditions | Monolayer formation on metallic substrates (e.g., Au, Ni) |

Essential for procuring a capping agent that creates a permeable or spatially distributed monolayer for sensor applications, rather than an absolute electrochemical block.

Olfactory Receptor Specificity and Formulation Fit

In flavor and fragrance procurement, the exact position of the functional group dictates the commercial viability of the compound. Pentane-3-thiol (FEMA 4694) binds to olfactory receptors to produce highly desirable savory, meaty, brothy, and roasted notes. Conversely, 1-pentanethiol yields a highly unpleasant, putrid, and cabbage-like odor [1]. This complete shift in sensory profile means that 1-pentanethiol cannot be used as a cost-saving substitute in savory formulations, as it would catastrophically alter the end-product.

| Evidence Dimension | Organoleptic Profile |

| Target Compound Data | Savory, meaty, roasted, brothy notes |

| Comparator Or Baseline | Unpleasant, putrid, cabbage-like notes (1-Pentanethiol) |

| Quantified Difference | Complete shift from desirable savory to undesirable putrid application category |

| Conditions | Trace concentration in formulation matrices (e.g., propylene glycol) |

Dictates the absolute necessity of this specific isomer for artificial meat and savory flavor formulations where primary thiols would ruin the product.

Artificial Savory and Meat Flavor Formulation

Because Pentane-3-thiol provides specific roasted, brothy, and meaty notes that cannot be replicated by primary thiols, it is the exact compound required for formulating artificial beef, chicken, and pork flavors. Its specific receptor-binding profile makes it an irreplaceable component in the food and beverage additive industry [1].

Spaced Self-Assembled Monolayers (SAMs) for Electrochemical Sensors

In biosensor development and surface engineering, absolute passivation is often undesirable. The steric bulk of Pentane-3-thiol creates a less densely packed monolayer compared to linear alkanethiols. This is the right choice when engineers need to maintain a specific distance between functionalized headgroups or allow controlled electron transfer through the monolayer [2].

Sterically Hindered Metal Ligand Synthesis

Due to its secondary thiol structure, Pentane-3-thiol exhibits slower oxidation rates to disulfides and controlled nucleophilic reactivity. It is the preferred precursor when synthesizing metal-thiolate complexes or specialized polymers where a primary thiol would react too rapidly or fail to provide the necessary steric shielding around the metal center [3].

Physical Description

XLogP3

Boiling Point

Density

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H331 (83.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index